Cyclooctyne-O-amido-PEG3-NHS ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H34N2O9 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H34N2O9/c26-20(18-33-19-6-4-2-1-3-5-7-19)24-11-13-31-15-17-32-16-14-30-12-10-23(29)34-25-21(27)8-9-22(25)28/h19H,1-4,6,8-18H2,(H,24,26) |
InChI Key |
KIKCWYVUHYCRPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Mechanistic and Theoretical Frameworks Governing the Reactivity of Cyclooctyne O Amido Peg3 Nhs Ester
Fundamental Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal reaction, meaning it can proceed within a complex biological system without interfering with native biochemical processes. This reaction does not require a toxic metal catalyst, making it suitable for applications in living cells. nih.govrsc.org The driving force for this reaction is the high ring strain of the cyclooctyne (B158145). magtech.com.cn
Role of Ring Strain in Cyclooctyne Reactivity and Kinetics
The reactivity of cyclooctynes in SPAAC reactions is a direct consequence of their significant ring strain. wikipedia.org An ideal alkyne has a linear geometry with bond angles of 180°. In cyclooctyne, the eight-membered ring forces the C-C≡C bond angle to deviate significantly from this ideal, to approximately 155°-157°. acs.orgnsf.gov This distortion creates substantial angle and torsional strain within the molecule.
The release of this ring strain upon the [3+2] cycloaddition reaction with an azide (B81097) provides a thermodynamic driving force for the reaction to proceed spontaneously and rapidly. The strain energy of cyclooctyne has been calculated to be significantly higher than that of its corresponding alkene or alkane. For instance, the strain energy of cyclooctyne is approximately 17.9 kcal/mol. acs.orgnih.gov This high level of stored energy lowers the activation energy of the cycloaddition reaction, leading to fast reaction kinetics. nih.gov The relationship between ring strain and reactivity is a key principle in the design of cyclooctyne-based reagents for bioorthogonal chemistry. nsf.govpitt.edu
| Compound | Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Cyclopentyne | 48.4 | nih.gov |
| Cyclohexyne | 40.1 | nih.gov |
| Cycloheptyne | 25.4 | nih.gov |
| Cyclooctyne | 17.9 | acs.org |
| 3,3-Difluorocyclooctyne (DIFO) | 17.3 | nih.gov |
Computational and Experimental Studies on SPAAC Reaction Pathways with Cyclooctyne Derivatives
Both computational and experimental studies have been instrumental in understanding the SPAAC reaction pathway. Density functional theory (DFT) calculations have shown that the activation barrier for the cycloaddition of an azide to cyclooctyne is significantly lower than for a linear alkyne. nih.gov These computational models help in the rational design of new cyclooctyne derivatives with enhanced reactivity. nih.gov
Experimental studies have focused on synthesizing and evaluating various cyclooctyne derivatives to improve reaction kinetics and stability. For example, the introduction of fluorine atoms adjacent to the alkyne, as in difluorinated cyclooctyne (DIFO), has been shown to further increase the reaction rate. nih.gov This is attributed to the electron-withdrawing nature of the fluorine atoms, which lowers the energy of the LUMO of the alkyne, facilitating the reaction with the azide's HOMO. Other modifications, such as the fusion of benzene (B151609) rings to the cyclooctyne core to create dibenzocyclooctynes (DIBO), have also been explored to fine-tune reactivity and provide additional functionalities like fluorescence. nih.govuu.nl These studies have led to a diverse toolkit of cyclooctyne reagents for various bioconjugation applications. nih.gov
| Cyclooctyne Derivative | Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|
| [9+1]CPP | 2.2 x 10⁻³ | nih.gov |
| [11+1]CPP | 4.5 x 10⁻⁴ | nih.gov |
Principles of N-Hydroxysuccinimide (NHS) Ester Reactivity for Amine Acylation
The NHS ester is a widely used functional group for the acylation of primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue. thermofisher.comnih.gov This reaction is highly efficient and results in the formation of a stable amide bond. thermofisher.com
Mechanism of Amide Bond Formation via NHS Ester Chemistry
The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate. mst.edu Subsequently, the N-hydroxysuccinimide group is eliminated as a leaving group, resulting in the formation of a stable amide bond and the release of NHS. thermofisher.com This reaction is typically carried out at physiological to slightly alkaline pH (7.2-9) to ensure that the primary amine is deprotonated and thus sufficiently nucleophilic. thermofisher.com
Chemo-selectivity Considerations in Complex Biological Environments
In a complex biological environment, chemo-selectivity is crucial to ensure that the NHS ester reacts specifically with the intended target amines. rsc.org While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles, such as the hydroxyl groups of serine, threonine, and tyrosine residues, especially at higher pH or with a large excess of the reagent. acs.orgnih.gov However, the resulting ester linkages are less stable than the amide bonds formed with amines and can be hydrolyzed. acs.orgnih.gov
To enhance chemo-selectivity, the reaction conditions, such as pH and reagent concentration, must be carefully controlled. nih.gov Performing the reaction at a pH closer to neutral favors the reaction with the more nucleophilic amines over other functional groups. thermofisher.com Despite the potential for side reactions, NHS esters are generally considered highly selective for primary amines under appropriate conditions, making them valuable tools for protein modification. acs.orgnih.govacs.org
Influence of the Polyethylene (B3416737) Glycol (PEG) Linker in Bioconjugation Design
PEG linkers are known to improve the solubility of hydrophobic molecules in aqueous solutions, which is particularly beneficial when working with large biomolecules. axispharm.com The hydrophilic nature of the PEG chain can help to prevent aggregation and improve the handling of the bioconjugate. Furthermore, PEGylation can enhance the stability of the conjugated molecule by protecting it from enzymatic degradation. axispharm.com
Hydrophilicity Enhancement and Solubility Modulation
A significant feature of the Cyclooctyne-O-amido-PEG3-NHS ester is the presence of the short, three-unit polyethylene glycol (PEG) chain. PEG linkers are widely incorporated into bioconjugation reagents to improve the aqueous solubility of molecules, a critical factor when working with hydrophobic compounds or in biological media. precisepeg.combiochempeg.comnih.gov The hydrophilic nature of the PEG spacer can mask the hydrophobicity of a conjugated payload, which is particularly beneficial in the construction of antibody-drug conjugates (ADCs) where many cytotoxic drugs are poorly soluble in water. researchgate.netnih.govacs.org
Table 1: Solubility of a Representative PEG3-Containing Linker This table illustrates the excellent solubility profile conferred by a PEG3 moiety.
| Compound | Solvents |
|---|---|
| PEG3-(CH2CO2H)2 broadpharm.com | Water, DMSO, DCM, DMF |
Impact on Steric Hindrance and Accessibility in Conjugation Reactions
Steric hindrance plays a critical role in the efficiency of conjugation reactions. The bulky nature of the cyclooctyne ring and the target biomolecule can impede the approach of the reacting partners.
The reactivity of the cyclooctyne group in strain-promoted azide-alkyne cycloaddition (SPAAC) is governed by a balance of ring strain and electronics. acs.orgnih.gov While the inherent strain of the eight-membered ring drives the reaction forward without a cytotoxic copper catalyst, steric factors can significantly influence the reaction kinetics. chempep.comwikipedia.orgsigmaaldrich.com Research on related cyclooctyne systems has shown that bulky substituents on the ring can create steric hindrance in the transition state, which can retard the reaction rate. acs.orgnih.gov
The PEG3 linker in this compound acts as a flexible spacer arm. This spacer physically separates the reactive cyclooctyne and NHS ester groups from each other and, more importantly, from the biomolecule to which the reagent is being conjugated. This separation can minimize steric clashes, allowing the reactive ends to access their targets more freely. precisepeg.comscbt.com For the NHS ester, this means improved access to primary amine groups (the N-terminus or lysine side chains) on a protein's surface, which might otherwise be sterically shielded. thermofisher.com For the cyclooctyne, the spacer allows it to project away from the surface of the newly formed bioconjugate, making it more accessible for the subsequent click reaction with an azide-containing molecule.
Table 2: Steric Influence of Molecular Components
| Component | Steric Impact | Effect on Conjugation |
|---|---|---|
| Cyclooctyne Ring | Inherently bulky, can create steric hindrance. acs.orgnih.gov | Can potentially slow the rate of the SPAAC reaction if sterically crowded. acs.org |
| PEG3 Linker | Acts as a flexible spacer. precisepeg.com | Reduces steric hindrance between the conjugate partners, improving accessibility and reaction efficiency. scbt.com |
| NHS Ester | Reaction is sensitive to the accessibility of the target amine. thermofisher.com | The PEG spacer helps the NHS ester reach sterically challenging amine sites on a biomolecule. |
Considerations for Conformational Flexibility and Bioconjugate Stability
The stability of the final bioconjugate is paramount for its function, and the linker plays a crucial role in this regard. This includes both the chemical stability of the covalent linkages and the conformational stability of the attached biomolecule.
The PEG3 linker is a conformationally flexible chain. nih.gov This flexibility can be beneficial, allowing the conjugated payload to orient itself in a favorable position without placing undue strain on the parent biomolecule. The amide bond formed from the reaction of the NHS ester with a primary amine is known to be highly stable under physiological conditions. acs.org Likewise, the triazole ring formed from the SPAAC reaction is exceptionally stable. The linker itself is categorized as non-cleavable, meaning it is designed to remain intact within biological systems, contributing to a longer half-life of the conjugate. creative-biolabs.commedchemexpress.com
Studies have shown that the process of PEGylation can enhance the conformational stability of proteins, potentially increasing their resistance to proteolytic degradation. broadpharm.comnih.gov However, the extent of this stabilization is highly dependent on the specific conjugation strategy, including the identity of the linker and its attachment site on the protein. nih.govfigshare.comx-mol.com Research indicates that linkers with rigid, planar functional groups—such as the amide group present in this compound—can be particularly effective at stabilizing protein structure when conjugated near the peptide backbone. nih.gov Conversely, attaching a flexible polymer can sometimes have deleterious effects on the activity of an enzyme if it interacts with the active site, though this is less of a concern with shorter PEG chains. acs.org
Table 3: Factors Influencing Bioconjugate Stability
| Factor | Contribution of this compound | Outcome |
|---|---|---|
| Chemical Linkages | Forms a stable amide bond via NHS ester and a stable triazole ring via cyclooctyne. acs.org | High chemical stability of the final bioconjugate. |
| Linker Cleavability | Designed as a non-cleavable linker. creative-biolabs.commedchemexpress.com | Ensures the integrity of the conjugate in biological systems. |
| Conformational Flexibility | The PEG3 chain is flexible. nih.gov | Allows for spatial separation and favorable orientation of the conjugated partners. |
| Protein Stabilization | PEGylation can enhance conformational stability. The internal amide group is a rigid planar structure known to be stabilizing. broadpharm.comnih.gov | Potential for increased resistance to denaturation and proteolysis. |
Compound Name Index
Advanced Synthetic Methodologies and Chemical Derivatization of Cyclooctyne O Amido Peg3 Nhs Ester Scaffolds
Strategies for the Synthesis of Strained Cyclooctyne (B158145) Moieties
The cyclooctyne ring is the cornerstone of this scaffold, providing the functionality for copper-free click chemistry. Its inherent ring strain makes it highly reactive toward azides, but also presents a significant synthetic challenge.
Evolution of Synthetic Routes to Optimized Cyclooctyne Precursors
The synthesis of strained cyclooctynes has evolved significantly to improve yield, purity, and scalability. Early methods often suffered from low yields or harsh reaction conditions. Modern strategies provide more efficient access to these valuable precursors.
One prominent route involves a modified ring-closing metathesis (RCM) to produce bicyclo[6.1.0]non-4-yne, a common cyclooctyne core. Another versatile strategy begins with commercially available materials like (1R,3S)-camphoric acid to prepare various strained cyclooctynes. researchgate.net This particular pathway involves several key transformations, including electrophile-promoted cyclization and the Nicholas reaction, which uses a dicobalt hexacarbonyl adduct to protect the alkyne during manipulations. researchgate.net More recent developments have focused on creating dibenzo-fused cyclooctynes (DIBACs) through methods like the Pictet-Spengler reaction, which allows for the facile preparation of functionalized cyclooctyne frameworks. researchgate.net
Table 1: Comparison of Selected Synthetic Routes to Cyclooctyne Precursors
| Synthetic Route | Key Reactions | Starting Material (Example) | Advantages | Challenges |
| Ring-Closing Metathesis (RCM) | Grubbs' Catalysis | Diene-alkyne precursors | High purity (>90%) | Requires strict oxygen-free conditions |
| Camphoric Acid Route | Electrophile-promoted cyclization, Nicholas reaction | (+)-(1R,3S)-camphoric acid | Access to diverse heterocyclic systems | Multi-step synthesis |
| Pictet-Spengler Reaction | Cyclization, Cobalt decomplexation | Dibenzo-fused precursors | Facile preparation of functionalized DIBACs | May require specific cobalt complexes |
Incorporation of Functional Handles for PEG Linkage
To connect the cyclooctyne to the PEG linker, a functional handle must be installed on the ring. This is typically a carboxylic acid or an amine, allowing for the formation of a stable amide bond. For the target molecule, Cyclooctyne-O-amido-PEG3-NHS ester, a handle that can form an amide bond is required.
The synthesis of functionalized cyclooctynes, such as those with amino or carboxyl groups, is often integrated into the primary synthetic route. For instance, the strategies used to create DIBACs can be adapted to include these functional groups. researchgate.net An alternative approach is the post-synthesis functionalization of the cyclooctyne core. A powerful method for this is the base-catalyzed thiol-yne reaction, which allows for the controlled addition of thiol-containing molecules to the cyclooctyne. nih.gov By choosing a thiol that also contains a protected amine or a carboxylic acid (e.g., 3-mercaptopropionic acid), a functional handle can be introduced in a straightforward, protecting-group-free manner. nih.gov This modularity is crucial for creating a diverse library of cyclooctyne derivatives for various applications.
Modular Synthesis of PEG-Based Linkers with Amide and Ester Functionalities
Poly(ethylene glycol) (PEG) linkers are widely used in bioconjugation to improve the solubility and pharmacokinetic properties of molecules. nih.gov For reagents like this compound, a monodisperse, short PEG chain is required, not a polydisperse polymer.
Controlled Polymerization and Functionalization of Oligo(ethylene glycol) Chains
The term "polymerization" can be misleading in this context. The PEG3 linker is a discrete molecule with a precise number of ethylene (B1197577) glycol units, not a statistical polymer. Its synthesis involves the stepwise addition of ethylene glycol units or, more commonly, starting with a predefined oligo(ethylene glycol) building block.
Terminal Functionalization: Preparation and Activation of N-Hydroxysuccinimide Ester
The final step in synthesizing the scaffold is the conversion of the terminal carboxylic acid on the PEG linker into a highly reactive N-Hydroxysuccinimide (NHS) ester. This "activated" ester will readily react with primary amines on target biomolecules, such as proteins or antibodies, to form a stable amide bond. researchgate.net
The most common and traditional method for preparing NHS esters involves the coupling of the carboxylic acid with N-hydroxysuccinimide (NHS) using a carbodiimide (B86325) activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC). amerigoscientific.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the NHS to form the active ester and a urea (B33335) byproduct. amerigoscientific.com
While robust, this method can present challenges, such as the difficult removal of the urea byproduct. amerigoscientific.com To address this, several alternative and often more efficient strategies have been developed. researchgate.netthieme-connect.com
Table 2: Reagents for the Preparation of N-Hydroxysuccinimide Esters
| Reagent/Method | Description | Advantages | Disadvantages |
| DCC/NHS | The traditional carbodiimide coupling method. amerigoscientific.com | Widely used, applicable to many carboxylic acids. | Forms urea byproducts that can be difficult to remove. |
| TSTU | N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate. | High yields, suitable for solid-phase synthesis, avoids unstable intermediates. acs.org | Higher reagent cost compared to DCC. |
| Mixed Anhydrides | The carboxylic acid is first converted to a more reactive mixed anhydride, then reacted with NHS. amerigoscientific.com | Mitigates issues with urea byproducts. | Requires an extra activation step. |
| I2/PPh3 | Uses triphenylphosphine (B44618) and iodine to activate the carboxylic acid. acs.org | Avoids carbodiimides, uses inexpensive reagents, occurs at room temperature. | May have a narrower substrate scope for complex molecules. |
The choice of activation method depends on the specific substrate, desired purity, and scale of the reaction. For high-value bioconjugation reagents, methods like TSTU activation are often preferred due to their high efficiency and cleaner reaction profiles. acs.org
Methods for Efficient NHS Ester Formation and Purification
Carbodiimide-Mediated Coupling: The most prevalent method for NHS ester formation involves the activation of a carboxylic acid precursor with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). amerigoscientific.comnih.gov The reaction proceeds through an O-acylisourea intermediate, which is then attacked by N-hydroxysuccinimide (NHS) to form the desired NHS ester and a urea byproduct. amerigoscientific.com While robust, a significant drawback of this method can be the difficulty in removing the urea byproduct, which may require extensive purification. researchgate.net
Alternative Activating Agents: To circumvent the issues associated with carbodiimide byproducts, alternative activating agents have been explored. N,N'-Disuccinimidyl carbonate (DSC) and N,N'-disuccinimidyl oxalate (B1200264) (DSO) can directly convert carboxylic acids to NHS esters, generating volatile byproducts like CO2 and easily removable NHS. researchgate.net Another approach involves the use of chlorophosphates as activating agents, which can minimize urea formation. amerigoscientific.com
Purification Strategies: Purification of the final this compound is critical to remove unreacted starting materials, coupling agents, and byproducts that can interfere with subsequent conjugation reactions. Common purification techniques include:
Chromatography: Silica gel column chromatography is frequently employed to separate the desired product from non-polar impurities.
Crystallization: If the product is a stable solid, crystallization can be an effective method for achieving high purity.
Size-Exclusion Chromatography: For larger PEGylated constructs, size-exclusion chromatography can be used to separate the product from smaller molecules. glenresearch.com
A general protocol for NHS ester formation and purification is outlined below:
| Step | Procedure | Purpose |
| 1 | Dissolve the carboxylic acid precursor in a suitable dry organic solvent (e.g., DMF, DMSO). lumiprobe.com | To create a reaction environment. |
| 2 | Add the coupling agent (e.g., EDC) and NHS. | To activate the carboxylic acid and form the NHS ester. |
| 3 | Stir the reaction at room temperature for a specified time. broadpharm.com | To allow the reaction to proceed to completion. |
| 4 | Monitor the reaction progress by TLC or LC-MS. broadpharm.com | To determine when the reaction is complete. |
| 5 | Upon completion, purify the product using an appropriate method (e.g., chromatography). | To isolate the pure NHS ester. |
Strategies for Enhancing NHS Ester Stability for Storage and Reaction
NHS esters are susceptible to hydrolysis, which deactivates their reactivity towards primary amines. thermofisher.com The stability of the this compound is therefore a critical consideration for both long-term storage and successful conjugation reactions.
Storage Conditions: To minimize hydrolysis, solid NHS esters should be stored under stringent conditions:
Low Temperature: Storage at -20°C is recommended for long-term stability. broadpharm.commedkoo.com
Desiccation: The reagent should be stored in a desiccator or with a desiccant to protect it from moisture. researchgate.net
Inert Atmosphere: Storing the compound under an inert gas like argon or nitrogen can further prevent degradation. researchgate.net
Light Protection: Amber vials or wrapping containers in aluminum foil can protect light-sensitive compounds. researchgate.net
When using the reagent, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. broadpharm.comresearchgate.net It is also advisable to aliquot the reagent into smaller, single-use quantities to avoid repeated opening and closing of the main container. researchgate.net
Reaction Conditions: The stability of the NHS ester during the conjugation reaction is also crucial for achieving high yields.
pH Control: The reaction with primary amines is typically carried out at a pH between 7 and 9, with an optimal range of 8.3-8.5. lumiprobe.comprecisepeg.com At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the rate of NHS ester hydrolysis increases significantly. lumiprobe.com
Solvent Choice: Anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended for dissolving the NHS ester before adding it to the aqueous reaction buffer. lumiprobe.combroadpharm.com
Concentration: Using a more concentrated reaction mixture can favor the reaction with the amine over hydrolysis. glenresearch.com
The half-life of NHS esters in aqueous buffers at near-neutral pH and room temperature can be as short as 10 minutes, highlighting the importance of these control measures. nih.gov
Post-Synthetic Modification and Diversification Strategies
The true power of the this compound scaffold lies in its ability to undergo post-synthetic modification, allowing for the creation of a diverse range of functional molecules. This is primarily achieved through the highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. ub.edu
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The cyclooctyne moiety of the scaffold readily reacts with molecules containing an azide (B81097) group without the need for a cytotoxic copper catalyst. ub.edu This "click chemistry" reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules. ub.edu
This strategy allows for the attachment of a wide variety of functionalities, including:
Biomolecules: Peptides, proteins, antibodies, and oligonucleotides can be functionalized with the scaffold. researchgate.net
Small Molecules: Drugs, imaging agents, and targeting ligands can be conjugated.
Polymers and Materials: The scaffold can be used to functionalize polymer brushes and other materials. mcmaster.ca
Sequential and Orthogonal Modifications: In more complex systems, the NHS ester and cyclooctyne can be reacted sequentially. For instance, a fullerene derivative has been synthesized with both maleimide (B117702) and cyclooctyne groups, allowing for orthogonal thiol-maleimide Michael addition and SPAAC reactions. nih.gov This enables the creation of multifunctional constructs with precise control over the placement of different molecules.
The ability to perform post-synthetic modifications on a pre-formed scaffold offers significant advantages over synthesizing each derivative independently. It reduces the synthetic effort and allows for the creation of a library of diverse molecules from a common intermediate, all while maintaining a consistent core structure. mcmaster.ca
Methodological Paradigms for Bioconjugation and Probe Development Utilizing Cyclooctyne O Amido Peg3 Nhs Ester
Advanced Characterization Techniques for Conjugates
Mass Spectrometry-Based Characterization of Derivatized Biomolecules
Mass spectrometry (MS) is an indispensable tool for the precise characterization of bioconjugates, providing definitive mass information that confirms covalent modification. msvision.com
Intact Mass Analysis: By analyzing the entire biomolecule (e.g., a protein or antibody), MS can determine the exact mass of the conjugate. The mass difference between the unmodified biomolecule and the conjugate reveals the number of linker-payload moieties that have been attached. msvision.com This "top-down" approach provides a clear profile of the drug-to-biomolecule distribution. nih.gov
Peptide Mapping: For larger proteins like monoclonal antibodies, a "bottom-up" approach is often employed. The conjugate is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov This method can identify the specific amino acid residues (typically lysines) that have been modified by the NHS ester, providing site-specific information about the conjugation. biorxiv.org
Biophysical Methods for Assessing Conjugate Homogeneity and Stability
Biophysical techniques are employed to evaluate the higher-order structure, homogeneity, and stability of the final conjugate, ensuring that the modification process has not compromised its integrity or function. researchgate.netnih.gov
Dynamic Light Scattering (DLS): DLS measures the diffusion of molecules in solution to determine their hydrodynamic radius (Rh). nih.govnih.gov It is a rapid method to assess the size distribution and homogeneity of a conjugate solution. A narrow, single peak indicates a homogenous sample, while the presence of larger species can signify aggregation. youtube.com Comparing the Rh of the conjugate to the starting biomolecule confirms an increase in size consistent with successful modification. researchgate.net
Size-Exclusion Chromatography (SEC): As mentioned previously, SEC is crucial not only for verification but also for assessing homogeneity and stability. acs.org By quantifying the percentage of monomer, aggregate, and fragment, SEC provides critical data on the stability of the conjugate over time and under different storage conditions. chromatographyonline.comchromatographyonline.com
Table 2: Advanced Characterization Techniques for Cyclooctyne-PEG-NHS Ester Conjugates
| Technique | Principle | Information Obtained | Key Application for Conjugate Analysis |
| UV-Vis Spectroscopy | Measures the absorption of light by chromophores in a sample. researchgate.netacs.org | Concentration of components; Degree of labeling (if payload is chromophoric). | Rapidly estimates the extent of conjugation by comparing protein and payload absorbance. nih.gov |
| Size-Exclusion HPLC (SEC) | Separates molecules based on their hydrodynamic size in solution. nih.gov | Purity; Presence of aggregates or fragments; Confirmation of size increase. | Quantifies conjugate homogeneity and stability by separating monomer from high and low molecular weight species. chromatographyonline.com |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. | Heterogeneity of conjugation; Purity. | Resolves species with different numbers of attached linkers, providing insight into the distribution of the modification. nih.gov |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. msvision.com | Precise molecular weight; Number of attached linkers (degree of labeling); Site of modification. | Unambiguously confirms covalent modification and provides detailed structural information on the conjugate population. nih.govnih.gov |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light caused by the Brownian motion of particles. nih.gov | Hydrodynamic radius; Size distribution; Polydispersity. | Assesses the overall homogeneity of the conjugate in solution and provides early detection of aggregation. nih.govresearchgate.net |
Applications of Cyclooctyne O Amido Peg3 Nhs Ester in Interdisciplinary Research Domains
Development of Targeted Molecular Probes for Advanced Imaging
The ability to visualize molecular events in real-time and with high specificity is a cornerstone of modern biological research and diagnostics. nih.gov Cyclooctyne-O-amido-PEG3-NHS ester serves as a critical component in the construction of targeted molecular probes, which are designed to accumulate at specific pathological sites, allowing for enhanced imaging contrast and sensitivity. nih.gov
Fluorescent probes are indispensable tools for optical imaging in cellular and biomedical research. nih.gov The modular design of targeted fluorescent agents is streamlined by using linkers like this compound. The synthesis strategy typically involves a two-step process:
Conjugation to Targeting Ligand: A targeting molecule, such as an antibody, peptide, or small molecule with an available primary amine, is reacted with the NHS ester end of the this compound. This forms a stable conjugate where the targeting molecule is now "functionalized" with a cyclooctyne (B158145) group.
Bioorthogonal Ligation of Fluorophore: A fluorescent dye (fluorophore) that has been chemically modified to contain an azide (B81097) group is then introduced. The cyclooctyne-functionalized targeting ligand reacts with the azide-modified fluorophore via SPAAC, resulting in the final targeted fluorescent imaging agent.
This modular approach allows researchers to easily pair various targeting ligands with different fluorophores to create a diverse library of imaging probes for specific applications. nih.gov The hydrophilic PEG3 spacer helps to improve the solubility of the final conjugate and minimize non-specific binding.
PET and SPECT are highly sensitive molecular imaging techniques that utilize radiolabeled probes to visualize biological processes. nih.gov The development of antibody-based radiopharmaceuticals (immuno-PET/SPECT) has been significantly advanced by novel conjugation strategies, including click chemistry. nih.govmdpi.com
The conjugation process using this compound mirrors that of fluorescent probes but with a radiolabeled component:
Antibody Functionalization: An antibody specific to a tumor antigen or other disease marker is reacted with the linker's NHS ester, attaching the cyclooctyne handle to the protein.
Radiolabeling via Click Chemistry: A chelating agent (e.g., DOTA, NOTA) capable of securely holding a radioisotope (like Gallium-68 for PET) is modified with an azide group. This azide-chelator is then "clicked" onto the cyclooctyne-functionalized antibody. Finally, the radioisotope is introduced and captured by the chelator.
This strategy is highly advantageous in radiopharmaceutical research because the click chemistry reaction is fast and occurs under mild, aqueous conditions, which is crucial for preserving the integrity of the antibody and handling short-lived radioisotopes. researchgate.net This method allows for the creation of well-defined radiopharmaceuticals for non-invasive imaging of target expression and distribution. nih.gov
| Imaging Modality | Reporter Molecule Component | Conjugation Chemistry | Benefit of Linker |
| Fluorescence Imaging | Azide-modified fluorophore | SPAAC | Modular synthesis, improved solubility |
| PET/SPECT | Azide-modified chelator for radionuclide (e.g., ⁶⁸Ga, ⁸⁹Zr) | SPAAC | Mild reaction conditions, preserves antibody integrity |
| MRI | Azide-modified chelator for paramagnetic ion (e.g., Gd³⁺) | SPAAC | Site-specific placement of contrast agent |
MRI is a powerful imaging modality known for its excellent spatial resolution. nih.gov The effectiveness of MRI can be enhanced through the use of contrast agents, which are typically paramagnetic metal ion complexes. nih.gov To improve diagnostic accuracy, targeted MRI contrast agents are being developed to increase signal enhancement specifically at pathological sites. nih.gov
This compound facilitates the fabrication of these targeted agents. The synthesis involves:
Attaching the linker to a targeting moiety (e.g., an antibody fragment, peptide) via the NHS ester.
Reacting the resulting cyclooctyne-modified molecule with an azide-functionalized chelator (such as a DOTA derivative).
Complexing a paramagnetic metal ion, most commonly Gadolinium(III) (Gd³⁺), within the chelator.
This creates a targeted nanoconjugate that delivers a high payload of the Gd³⁺ contrast agent to the tissue of interest, leading to improved relaxivity and greater contrast compared to non-targeted commercial agents. nih.gov
Strategies for Biologics and Engineered Therapeutic Conjugation in Preclinical Research
Beyond imaging, this compound is a key enabler for the synthesis of complex therapeutic conjugates, allowing for the precise combination of large biomolecules with other functional components.
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells, thereby minimizing systemic toxicity. nih.gov An ADC consists of an antibody linked to a cytotoxic payload. medchemexpress.commedchemexpress.com this compound is used as a non-cleavable ADC linker in the synthesis of ADC precursors. medchemexpress.commedchemexpress.com
The synthesis of the ADC precursor involves:
Antibody Modification: The NHS ester of the linker reacts with amine groups on lysine (B10760008) residues of a monoclonal antibody. This step creates an antibody-linker intermediate, which is the ADC precursor. This precursor is now equipped with a reactive cyclooctyne handle.
Payload Conjugation (Click Reaction): In a subsequent step, a cytotoxic drug that has been functionalized with an azide group is reacted with the cyclooctyne-bearing antibody precursor. The SPAAC reaction forms a stable triazole linkage, completing the ADC structure.
The use of this linker allows for precise control over the conjugation chemistry and contributes to the creation of more homogeneous ADCs compared to some traditional methods. nih.gov The PEG3 spacer can also help to improve the pharmacokinetic properties of the final ADC.
| Component | Function | Example |
| Targeting Moiety | Binds to specific cell surface antigen | Anti-Her2 Antibody |
| Linker | Connects antibody to payload | This compound |
| Payload Precursor | Azide-modified cytotoxic agent | Azido-Auristatin derivative |
| Final Conjugate | Targeted Therapeutic | Antibody-Drug Conjugate (ADC) |
The utility of the this compound extends to the broader functionalization of other proteins and enzymes for various research purposes. The fundamental principle remains the same: the NHS ester provides a simple and efficient way to covalently attach the linker to the protein of interest, introducing a bioorthogonal cyclooctyne handle.
This "clickable" protein can then be used in a multitude of downstream applications, including:
Immobilization: Covalently attaching enzymes to azide-functionalized surfaces or nanoparticles to create reusable biocatalysts.
Probing Protein Interactions: Linking the protein to reporter tags or other biomolecules to study complex biological pathways.
Creating Multi-Protein Constructs: Assembling different proteins into a single complex for advanced therapeutic or diagnostic research.
This two-step conjugation strategy provides researchers with a versatile and powerful tool to modify proteins and enzymes with minimal impact on their structure and function, thereby expanding their utility in preclinical research.
Development of Nucleic Acid-Based Therapeutic Delivery Systems
The precise modification of nucleic acids is a cornerstone of genetic studies and the development of next-generation therapeutics. this compound serves as a critical tool in the construction of sophisticated delivery systems for nucleic acids like siRNA and mRNA. The NHS ester end of the molecule can readily react with amine-modified oligonucleotides or with carrier molecules that possess primary amine groups. This initial conjugation step is typically followed by the attachment of a targeting ligand or other functional moiety to the cyclooctyne group via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
The PEG3 spacer plays a crucial role in these systems by enhancing the solubility and biocompatibility of the resulting conjugate. This is particularly important for in vivo applications where aggregation and non-specific interactions can be detrimental. While specific research detailing the use of the this compound is emerging, the principles of its application are well-established with similar reagents. For instance, the general strategy allows for the creation of targeted nucleic acid complexes that can be directed to specific cell types, thereby increasing therapeutic efficacy and reducing off-target effects.
| Component | Function in Nucleic Acid Delivery |
| Cyclooctyne | Enables copper-free click chemistry for attaching targeting ligands or imaging agents. |
| PEG3 Spacer | Increases solubility and biocompatibility, reducing aggregation. |
| NHS Ester | Reacts with amine-modified nucleic acids or carrier molecules. |
Engineering of Novel Biomaterials and Surface Functionalization
The ability to tailor the properties of biomaterials and functionalize surfaces at the molecular level is essential for advancements in tissue engineering, drug delivery, and diagnostics. This compound provides a versatile platform for achieving these goals.
Hydrogel and Polymer Conjugation for Bioscaffold Development
Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix (ECM), making them ideal for use as bioscaffolds in cell culture and tissue engineering. sigmaaldrich.com The functionalization of these hydrogels with bioactive molecules is key to directing cell behavior. While research often employs acrylate-PEG-NHS linkers to incorporate proteins into hydrogel networks, the fundamental principle of using a PEG-NHS ester linker is directly applicable to this compound. nih.gov
In a typical application, a protein or peptide containing lysine residues (with primary amine groups) can be reacted with the NHS ester of the linker. This "pre-functionalized" biomolecule can then be incorporated into a hydrogel matrix that has been modified to contain azide groups. The subsequent copper-free click reaction between the cyclooctyne and azide groups results in the stable, covalent attachment of the biomolecule to the scaffold. This approach allows for the creation of hydrogels with precisely controlled densities of cell-adhesive ligands or growth factors, thereby influencing cell adhesion, spreading, and proliferation. nih.govnih.gov
Nanoparticle Surface Modification for Drug Delivery and Sensing Applications
Nanoparticles, including gold nanoparticles, liposomes, and quantum dots, are extensively used as carriers for targeted drug delivery and as probes in biomedical imaging and sensing. nih.govnih.govnih.gov The surface modification of these nanoparticles is critical for their stability, biocompatibility, and targeting capabilities. mdpi.com this compound is an ideal reagent for this purpose.
The NHS ester can be used to attach the linker to amine-functionalized nanoparticles or to a stabilizing polymer shell around the nanoparticle. For instance, in the case of liposomes, the NHS ester can react with amine groups on the surface of the lipid bilayer. nih.gov Similarly, gold nanoparticles can be functionalized with amine-containing ligands, which can then be conjugated to the linker. nih.govrsc.org
Once the nanoparticle is functionalized with the cyclooctyne group, a wide array of molecules, such as targeting antibodies, peptides, or therapeutic agents containing an azide group, can be attached via the SPAAC reaction. This modular approach allows for the construction of multifunctional nanoparticle systems. The PEG3 spacer helps to reduce non-specific protein adsorption (opsonization), which can increase the circulation time of the nanoparticles in vivo. nih.gov
| Nanoparticle Type | Functionalization Strategy with this compound | Potential Application |
| Gold Nanoparticles | Conjugation to amine-functionalized surface ligands. nih.gov | Targeted drug delivery, photothermal therapy. nih.gov |
| Liposomes | Reaction with amine groups on the liposome (B1194612) surface. nih.gov | Targeted delivery of encapsulated drugs. nih.gov |
| Quantum Dots | Attachment to amine-functionalized surface coatings. nih.gov | Cellular imaging and tracking. nih.gov |
Biosensor Development and Surface Immobilization for Diagnostics Research
The performance of many biosensors, such as those based on surface plasmon resonance (SPR), relies on the stable and oriented immobilization of biorecognition elements (e.g., antibodies, enzymes) onto the sensor surface. The NHS ester chemistry is a widely used method for achieving this.
In this context, a sensor surface is typically functionalized with a layer that presents primary amine groups. The NHS ester of this compound can then react with these amines, creating a surface that is decorated with cyclooctyne moieties. Subsequently, an azide-modified biorecognition molecule can be "clicked" onto the surface. This two-step approach offers excellent control over the immobilization process and can lead to improved sensor performance by ensuring a uniform and active layer of capture molecules. The hydrophilic PEG3 spacer can also help to minimize non-specific binding to the sensor surface, thereby reducing background noise and improving the signal-to-noise ratio.
Applications in Proteomics and Metabolomics Research
Understanding the complex interplay of proteins and metabolites is a central goal of systems biology. Chemical probes are indispensable tools in this endeavor, and this compound offers a valuable building block for the synthesis of such probes.
Design of Activity-Based Protein Profiling (ABPP) Reagents
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to study enzyme function directly in complex biological systems. ABPP relies on the use of chemical probes that covalently bind to the active site of specific enzymes. These probes typically consist of three components: a reactive group that targets a particular class of enzymes, a reporter tag for detection and enrichment (e.g., biotin (B1667282) or a fluorophore), and a linker.
This compound can be used to synthesize two-step ABPP probes. In this design, the NHS ester is used to attach the linker to a molecule containing a reactive group for a specific enzyme class. This creates a probe with a terminal cyclooctyne. After the probe has reacted with its target enzyme in a proteome, a reporter tag containing an azide group can be attached via the SPAAC reaction. This "click-and-release" strategy allows for the identification and quantification of active enzymes in a given sample. The use of a cyclooctyne-based linker is advantageous as the copper-free click chemistry can be performed in complex biological lysates without perturbing protein function.
| Probe Component | Role in ABPP | Provided by this compound |
| Reactive Group | Covalently binds to the active site of a target enzyme. | Attached via the NHS ester. |
| Linker | Connects the reactive group to the reporter tag. | The cyclooctyne-PEG3 portion. |
| Reporter Tag | Enables detection and enrichment of labeled proteins. | Attached to the cyclooctyne via click chemistry. |
Strategies for Target Identification and Validation in Chemical Proteomics
The identification of protein targets of bioactive small molecules is a critical step in drug discovery and in understanding biological pathways. Chemical proteomics utilizes chemical probes to isolate and identify these protein binding partners from complex biological systems. nih.gov this compound is instrumental in strategies known as activity-based protein profiling (ABPP) and target-agnostic screening.
The primary strategy involves converting a bioactive small molecule (e.g., a drug, natural product, or fragment) into a chemical probe. This is achieved by covalently attaching the this compound to a suitable functional group on the molecule of interest, typically a primary amine, via its NHS ester function. johnshopkins.eduresearchgate.net The resulting probe retains the core structure of the parent molecule, allowing it to bind to its native protein targets, but is now equipped with a cyclooctyne handle for downstream detection and enrichment.
The general workflow for target identification is as follows:
Probe Incubation: The newly synthesized alkyne-tagged probe is incubated with live cells or cell lysates. nih.gov This allows the probe to engage and bind to its specific protein targets in their native environment.
Cell Lysis & Bioorthogonal Ligation: The cells are lysed to release the protein-probe complexes. Subsequently, an azide-functionalized reporter tag, such as biotin-azide or a fluorescent-azide, is added. The cyclooctyne on the probe reacts with the azide tag via a highly specific and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reaction, covalently linking the reporter to the protein-probe complex. nih.govacs.org
Enrichment: If a biotin-azide tag was used, the biotinylated protein complexes are selectively captured and enriched from the complex proteome using avidin- or streptavidin-coated beads. This step isolates the target proteins while washing away non-specific binders. acs.org
Proteomic Analysis: The enriched proteins are eluted from the beads, digested into smaller peptides (typically with trypsin), and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Target Validation is a crucial component of this workflow. A common validation method is competitive profiling. In this approach, the experiment is repeated, but the cells or lysate are pre-incubated with an excess of the original, untagged bioactive molecule before adding the alkyne probe. nih.gov If the probe binding is specific, the untagged molecule will compete for the same binding site on the target protein, leading to a significant reduction in the signal from the alkyne probe in the final mass spectrometry analysis. This confirms that the identified protein is a genuine target of the bioactive compound and not just a non-specific interactor. nih.govnih.gov
Table 1: Interactive Workflow for Target Identification using this compound
| Step | Action | Description | Key Reagents | Purpose |
|---|---|---|---|---|
| 1. Probe Synthesis | Conjugation | React the bioactive molecule with this compound. | Bioactive molecule, this compound | To create an alkyne-tagged chemical probe. |
| 2. Target Engagement | Incubation | Introduce the alkyne probe to live cells or cell lysate. | Alkyne probe, cells/lysate | To allow the probe to bind to its protein targets. |
| 3. Ligation | Click Chemistry | Add an azide-functionalized reporter tag (e.g., Biotin-Azide). | Azide-reporter (e.g., Biotin-Azide), Copper(I) catalyst (for CuAAC) | To attach a purification handle (biotin) to the probe-target complex. |
| 4. Enrichment | Affinity Capture | Use streptavidin-coated beads to pull down biotinylated complexes. | Streptavidin beads | To isolate target proteins from the thousands of other proteins in the lysate. |
| 5. Validation | Competitive Binding | Pre-incubate with excess untagged bioactive molecule before probe addition. | Untagged bioactive molecule | To confirm specific binding of the probe to the identified targets. |
| 6. Identification | Mass Spectrometry | Elute, digest, and analyze the captured proteins by LC-MS/MS. | Trypsin, Mass Spectrometer | To identify the captured proteins. |
Metabolite Capture and Enrichment for Omics Studies
Beyond proteomics, this compound is a valuable reagent for metabolomics, particularly for the targeted enrichment and discovery of metabolites within specific biochemical pathways. nih.gov This approach helps to uncover novel metabolites and deeply probe metabolic networks that might otherwise be undetectable due to their low abundance. nih.govfrontiersin.org
The strategy for metabolite capture, often termed a "pathway-targeted" or "tracer-based" approach, works by "tagging" metabolites biosynthetically. nih.gov Instead of tagging a drug, researchers introduce a metabolic precursor that has been chemically modified to contain an azide group.
The workflow for metabolite capture and enrichment is as follows:
Metabolic Labeling: Cells or organisms are cultured with a precursor molecule containing an azide handle (e.g., an azido-sugar, azido-amino acid, or azido-fatty acid). The cells' metabolic machinery incorporates this azido-precursor into a variety of downstream metabolites, effectively placing an azide tag on an entire family of related molecules.
Immobilization of Capture Reagent: The this compound is immobilized onto a solid support, such as amine-functionalized magnetic beads or chromatography resin. The NHS ester reacts with the primary amines on the support surface, creating a stable amide bond and resulting in a "cyclooctyne resin."
Cell Lysis and Capture: The cells are lysed to release the pool of metabolites, which includes the newly synthesized azide-labeled molecules. This lysate is then incubated with the cyclooctyne resin.
Click Chemistry Enrichment: A copper-catalyzed click reaction (CuAAC) is initiated, covalently capturing the azide-labeled metabolites onto the cyclooctyne-functionalized solid support. nih.gov
Washing and Elution: The resin is washed extensively to remove all unlabeled metabolites, proteins, and other cellular components, significantly reducing the complexity of the sample. The captured metabolites can then be chemically or enzymatically cleaved from the resin for analysis.
Analysis: The enriched and eluted metabolites are analyzed by high-resolution mass spectrometry to identify both known and previously uncharacterized metabolites within the targeted pathway. nih.gov
This enrichment strategy dramatically improves the sensitivity of detection for low-abundance species and facilitates the discovery of novel metabolic transformations. nih.gov
Table 2: Interactive Workflow for Metabolite Capture and Enrichment
| Step | Action | Description | Key Reagents | Purpose |
|---|---|---|---|---|
| 1. Metabolic Labeling | Incubation | Feed cells with a metabolic precursor containing an azide group. | Azide-labeled precursor (e.g., azido-sugar) | To biosynthetically incorporate an azide tag into a class of metabolites. |
| 2. Capture Resin Prep | Immobilization | React this compound with an amine-functionalized solid support. | This compound, Amine-coated beads | To create a solid support for capturing azide-tagged molecules. |
| 3. Lysate Incubation | Affinity Capture | Incubate cell lysate containing azide-metabolites with the cyclooctyne resin. | Cell lysate, Cyclooctyne resin | To bring the azide-metabolites into contact with the capture reagent. |
| 4. Enrichment | Click Chemistry | Initiate CuAAC reaction to covalently link azide-metabolites to the resin. | Copper(I) catalyst | To selectively and covalently capture the labeled metabolites. |
| 5. Purification | Washing | Thoroughly wash the resin to remove all non-captured molecules. | Wash buffers | To remove background and enrich for the metabolites of interest. |
| 6. Identification | Mass Spectrometry | Cleave metabolites from the resin and analyze via LC-MS. | Elution buffer, Mass Spectrometer | To identify the captured and enriched metabolites. |
Comparative Analysis and Future Directions in Cyclooctyne O Amido Peg3 Nhs Ester Research
Comparative Evaluation with Other Cyclooctyne (B158145) Derivatives
The utility of a cyclooctyne in bioorthogonal applications is largely determined by a balance between its reactivity and stability. rsc.orgrsc.org Several derivatives, including dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO), have been developed to optimize these properties.
Comparative Kinetics and Reaction Efficiency in SPAAC
The rate of SPAAC is a critical factor for its successful application, especially in dynamic biological systems. The reactivity of cyclooctynes is influenced by their ring strain and electronic properties.
DBCO (Dibenzocyclooctyne): DBCO derivatives are known for their high reaction rates in SPAAC, attributed to the significant ring strain imparted by the fused benzene (B151609) rings. researchgate.netbiochempeg.comprecisepeg.com This makes them highly efficient for labeling biomolecules. ub.edu In a comparative study, the binding efficiency of DBCO with azides was found to be 1.3 to 1.9 times higher than that of BCN. ub.edu
BCN (Bicyclo[6.1.0]nonyne): BCN is another widely used cyclooctyne that exhibits excellent reaction kinetics. biochempeg.com However, its reaction rate is generally slower than that of DBCO. ub.edu For instance, the optimal reaction time for azide (B81097)/BCN coupling can be longer than for azide/DBCO. ub.edu Despite this, BCN is a valuable tool due to its distinct reactivity and stability profile.
DIFO (Difluorinated Cyclooctyne): The introduction of fluorine atoms to the cyclooctyne ring in DIFO was a significant advancement, leading to a 63-fold rate enhancement in cycloaddition with benzyl (B1604629) azide compared to the parent cyclooctyne. nih.gov This increased reactivity is a key advantage in many applications.
Other Derivatives: Other notable derivatives include biarylazacyclooctynone (BARAC), which was designed to have enhanced reactivity by incorporating an amide moiety and increasing ring unsaturation. rsc.org The reaction of BARAC with benzyl azide is reported to be 12 times faster than some earlier cyclooctynes. nih.gov
The following table summarizes the comparative reaction rates of various cyclooctyne derivatives.
| Cyclooctyne Derivative | Relative Reaction Rate Order | Key Structural Feature |
| BARAC | Highest | Biarylamine and amide in the ring |
| DBCO | High | Fused dibenzo rings |
| DIFO | High | Difluorinated ring |
| BCN | Moderate | Bicyclic system |
| MOFO | Lower | Monofluorinated cyclooctyne |
This table is based on a reported reactivity order of MOFO < DIBO < DIFO < DBCO < BARAC. researchgate.net
Orthogonality with Other Bioorthogonal Chemistries
A key advantage of SPAAC is its orthogonality, meaning it can proceed alongside other bioorthogonal reactions without interference. This allows for the simultaneous labeling and tracking of multiple biological targets.
One of the most prominent examples of an orthogonal reaction pair is SPAAC with the inverse-electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). nih.govnih.gov The tetrazine-TCO ligation is known for its exceptionally fast reaction kinetics, with rate constants that can be orders of magnitude higher than those for SPAAC. nih.govresearchgate.netbroadpharm.com This significant difference in reaction rates allows for the selective and sequential labeling of different molecules. For instance, a system can be designed where a fast tetrazine-TCO reaction goes to completion before a slower SPAAC reaction begins, enabling dual-labeling experiments. nih.gov
The ability to tune the electronics of the cyclooctyne can also be used to achieve mutual orthogonality with other chemistries, such as those involving diazoacetamides and tetrazines. morressier.com
Advantages and Limitations in Specific Research Contexts
The choice of a specific cyclooctyne derivative, such as Cyclooctyne-O-amido-PEG3-NHS ester, depends on the specific requirements of the experiment, including the desired reaction rate, stability, and the biological environment.
Considerations for Reaction Rate, Stability, and Biocompatibility in in vitro and ex vivo Studies
Reaction Rate: In applications where the target molecule is present at low concentrations or has a short half-life, a faster reaction rate is crucial. In these scenarios, derivatives like DBCO and BARAC may be preferred. researchgate.netnih.gov
Stability: Cyclooctynes must be stable enough to persist in a biological environment until they react with their target azide. rsc.orgrsc.org While highly reactive cyclooctynes are desirable, this reactivity can sometimes come at the cost of reduced stability. Finding the right balance is a key challenge in the design of these molecules. rsc.org
Biocompatibility: The reagents used in bioorthogonal labeling should not interfere with normal biological processes. biochempeg.com The copper-free nature of SPAAC is a major advantage in this regard, as it avoids the cytotoxicity associated with the copper catalysts used in traditional click chemistry. biochempeg.commdpi.com The PEG (polyethylene glycol) component of this compound enhances its water solubility and biocompatibility, which can be a limitation for some other cyclooctyne reagents. biochempeg.com
Implications of Linker Length and Cleavability (Non-cleavable nature of "amido-PEG3" aspect)
Linker Length: The PEG3 linker in this compound provides a hydrophilic spacer that can increase the water solubility of the molecule and reduce steric hindrance during conjugation to biomolecules. broadpharm.combroadpharm.com This can be particularly important when labeling large proteins or other macromolecules.
Non-cleavable Nature: The "amido-PEG3" portion of the molecule forms a stable, non-cleavable linkage. This is advantageous in applications where the label needs to remain attached to the target molecule for extended periods, such as in the synthesis of antibody-drug conjugates (ADCs) where the cytotoxic payload must remain attached until the antibody is degraded within the target cell. However, for applications where the release of a cargo is desired, a cleavable linker would be necessary.
Emerging Trends and Novel Applications in Bioorthogonal Chemistry
The field of bioorthogonal chemistry is continually evolving, with ongoing efforts to develop new reactions and expand the capabilities of existing ones.
Development of New Bioorthogonal Reactions: Researchers are constantly seeking to expand the toolbox of bioorthogonal reactions to enable more complex multi-labeling experiments. nih.gov This includes the development of new reactive pairs and the optimization of existing reactions for improved kinetics and stability.
Spatio-temporal Control: An emerging trend is the development of bioorthogonal reactions that can be controlled in space and time. Light-catalyzed reactions, for example, offer the ability to initiate a reaction at a specific location and time point, providing precise control over the labeling process. nih.gov
In Vivo Applications: A major goal of bioorthogonal chemistry is to enable the study of biological processes in living organisms. nih.gov This requires reagents that are highly stable, biocompatible, and have fast reaction kinetics to be effective at the low concentrations found in vivo. nih.govresearchgate.net Pre-targeting strategies for imaging and therapy, where a labeled antibody is first administered, followed by a fast-reacting, labeled small molecule, is a promising area of research. nih.govresearchgate.net
Materials Science and Carbon Nanomaterials: The principles of strained alkyne reactivity are also being applied in materials science. For example, strained alkyne-containing cycloparaphenylenes have been developed that combine the reactivity of cyclooctyne with the unique electronic and photophysical properties of carbon nanomaterials. nih.govrsc.org
Future Research Avenues and Potential Innovations for Enhanced Conjugation Efficiency and Scope
The utility of this compound as a heterobifunctional crosslinker is well-established in the field of bioconjugation. Its design, which combines a strain-promoted cyclooctyne for bioorthogonal click chemistry with an NHS ester for amine coupling, offers a robust tool for linking molecules. However, the continuous pursuit of scientific advancement opens several avenues for future research aimed at enhancing its conjugation efficiency and expanding its application scope. Innovations are primarily focused on modifying the core components of the linker, exploring novel reaction partners, and refining conjugation methodologies.
Future research is actively exploring the development of next-generation cyclooctyne frameworks that exhibit faster reaction kinetics with azides. While the parent cyclooctyne is effective, derivatives such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) have demonstrated varied reactivity profiles. researchgate.netnih.gov Research into novel cyclooctyne structures that can be incorporated into the this compound backbone aims to further accelerate the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, enabling more rapid and efficient labeling, particularly with low-concentration biomolecules. nih.govnih.govscm.com Another critical area is the enhancement of the bioorthogonality of the cyclooctyne moiety. For instance, some cyclooctynes, like BCN, have shown potential cross-reactivity with thiols, which can be present in cysteine residues of proteins. nih.gov Future iterations may involve structural modifications to the cyclooctyne ring to minimize such off-target reactions, thereby ensuring higher specificity.
The polyethylene (B3416737) glycol (PEG) linker itself presents opportunities for innovation. The PEG3 unit in the current compound imparts hydrophilicity, which is advantageous for the solubility of the resulting conjugates. researchgate.net Future research could explore the effects of varying the PEG chain length. Longer PEG chains might further enhance solubility and influence the pharmacokinetic properties of antibody-drug conjugates (ADCs), while shorter linkers could be beneficial where a more compact conjugate is desired. Furthermore, the development of branched PEG architectures, inspired by reagents like 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester), could allow for the attachment of multiple molecules at a single site, creating more complex and functional bioconjugates. broadpharm.com
Expanding the scope of this compound involves exploring chemistries beyond the traditional SPAAC reaction. A significant innovation is the strain-promoted oxidation-controlled cyclooctyne-1,2-quinone cycloaddition (SPOCQ), a reaction between cyclooctynes and 1,2-quinones that can be triggered by the oxidation of a 1,2-catechol precursor. nih.gov This reaction is reported to be three orders of magnitude faster than the cycloaddition with azides, offering a new level of reaction speed and an orthogonal conjugation strategy. nih.gov Adapting this chemistry would require synthesizing a version of the linker where the azide-reactive cyclooctyne is instead targeted to a quinone, expanding its utility. Another innovative approach involves the use of transient protecting groups for the cyclooctyne moiety, such as complexation with silver or gold salts. rsc.org This strategy allows for selective reactions at other sites on a molecule while the cyclooctyne is "masked," enabling more complex, multi-step conjugation schemes with greater control. rsc.org
Finally, significant gains in conjugation efficiency can be achieved by optimizing the reaction conditions. Research has shown that additives can dramatically improve conjugation outcomes. For example, in platinum-based ADC linkers, the addition of sodium iodide was found to significantly increase conjugation efficiency by creating a more reactive intermediate species. researchgate.net Similar systematic screening of additives, solvents, and pH conditions for the SPAAC reaction involving this compound could lead to protocols with higher yields, reduced reaction times, and greater selectivity. This is particularly relevant for large-scale manufacturing processes, such as those for ADCs, where efficiency and consistency are paramount.
The following tables summarize key areas of comparative analysis for future research.
Table 1: Comparison of Cyclooctyne Moieties for Potential Integration
| Feature | Standard Cyclooctyne | Bicyclononyne (BCN) | Dibenzoannulated Cyclooctyne (DBCO) | Potential Future Derivatives |
| Relative Reactivity | Moderate | High researchgate.net | High | Tunable (Higher or Lower) |
| Hydrophilicity | Low | Moderate nih.gov | Low (Hydrophobic) | Enhanced |
| Thiol Cross-Reactivity | Low | Non-negligible nih.gov | Minimal | Eliminated |
| Key Advantage | Simplicity | Favorable kinetics & hydrophilicity balance nih.gov | High reactivity | Optimized for specific applications |
Table 2: Potential Innovations in Linker Design and Chemistry
| Area of Innovation | Current Approach | Potential Future Direction | Benefit |
| Linker Length | Fixed (PEG3) | Variable PEG length (e.g., PEG4, PEG6) lumiprobe.com | Modulation of solubility and pharmacokinetics researchgate.net |
| Linker Architecture | Linear | Branched structures broadpharm.com | Higher drug-to-antibody ratios (DAR), multifunctional conjugates |
| Orthogonal Chemistry | Azide-Alkyne Cycloaddition (SPAAC) nih.gov | Quinone-Alkyne Cycloaddition (SPOCQ) nih.gov | Increased reaction speed, new level of orthogonality nih.gov |
| Reaction Control | Direct reaction | Transient protection with metal salts (Ag/Au) rsc.org | Stepwise, selective multi-site conjugation |
| Protocol Optimization | Standard buffers | Use of catalytic additives (e.g., NaI model) researchgate.net | Enhanced efficiency, higher yield, improved scalability |
Q & A
Q. What is the mechanism of Cyclooctyne-O-amido-PEG3-NHS ester in facilitating protein conjugation, and how does its structure influence reactivity?
this compound enables site-specific bioconjugation via two key functional groups:
- The NHS ester reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.
- The cyclooctyne moiety undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, enabling bioorthogonal labeling . The PEG3 spacer enhances solubility and reduces steric hindrance, improving reaction efficiency in aqueous environments .
Q. How should solubility challenges be addressed when working with this compound in biological buffers?
Solubility protocols recommend:
- Stepwise solvent addition : Start with 10% DMSO to dissolve the compound, followed by dilution in buffers like PBS or saline. For example, ≥6.25 mg/mL solubility was achieved in 40% PEG300/5% Tween-80/45% saline .
- Avoid prolonged exposure to aqueous solutions to prevent NHS ester hydrolysis. Pre-dissolve in anhydrous DMSO and use immediately .
Q. What analytical methods are suitable for verifying conjugation efficiency?
- HPLC/MS : Monitor shifts in molecular weight post-conjugation.
- Fluorescence or UV-Vis spectroscopy : Track labeled biomolecules if a fluorophore/azide partner is used.
- Gel electrophoresis : Detect changes in protein migration due to PEGylation .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in complex biological systems (e.g., live-cell labeling)?
- pH control : Maintain pH 7.4–8.5 to balance NHS ester reactivity and protein stability.
- Molar ratio optimization : Use a 3:1 to 5:1 (reagent:protein) ratio to minimize over-labeling .
- Temperature : Perform reactions at 4°C for sensitive proteins or 25°C for faster kinetics.
- Validation : Include negative controls (e.g., azide-free systems) to confirm specificity .
Q. What strategies mitigate cytotoxicity observed with this compound in HEK293 cell studies?
- Dose titration : Limit reagent concentration to ≤10 µM to reduce cell membrane disruption .
- Post-labeling purification : Remove excess reagent via dialysis or size-exclusion chromatography.
- Alternative cyclooctyne derivatives : Test less hydrophobic variants (e.g., PEG6 spacers) to improve biocompatibility .
Q. How can conflicting solubility data (e.g., DMSO vs. PEG300) be resolved during experimental design?
- Empirical testing : Pre-screen solvents (e.g., DMSO, PEG300, SBE-β-CD) using small-scale trials.
- Ternary phase diagrams : Map solubility limits under varying solvent ratios to identify optimal conditions .
- Surfactant addition : Incorporate Tween-80 (0.1–1%) to stabilize hydrophobic intermediates .
Q. What are the limitations of using this compound for in vivo applications, and how can they be addressed?
- Rapid clearance : The PEG3 spacer may extend circulation time, but further PEGylation (e.g., PEG8) could enhance stability .
- Off-target reactivity : Pre-block endogenous amines with glycine or ethanolamine before reagent addition .
- Biodistribution studies : Use radiolabeled or fluorescent analogs (e.g., ¹²⁵I or Cy5 derivatives) for real-time tracking .
Data Analysis & Experimental Design
Q. How should researchers handle batch-to-batch variability in reagent purity (≥95%)?
- QC protocols : Validate each batch via HPLC (≥95% purity) and FT-IR (NHS ester peak at ~1730 cm⁻¹).
- Activity assays : Confirm conjugation efficiency using a model protein (e.g., BSA) and azide-fluorophore probes .
Q. What statistical frameworks are recommended for optimizing multi-parameter reactions involving this reagent?
- Taguchi experimental design : Systematically vary parameters (e.g., pH, temperature, molar ratio) and analyze via ANOVA to identify dominant factors (e.g., catalyst concentration contributed 77.6% in esterification reactions) .
- Response surface methodology (RSM) : Model non-linear interactions between variables for high-throughput screening .
Q. How can contradictory results in cell viability assays be analyzed?
- Dose-response curves : Fit data to Hill equations to distinguish reagent-specific toxicity from experimental noise.
- Confocal microscopy : Visualize intracellular reagent accumulation to correlate localization with cytotoxicity .
- Meta-analysis : Compare findings with structurally similar compounds (e.g., DBCO-PEG4-NHS ester) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
